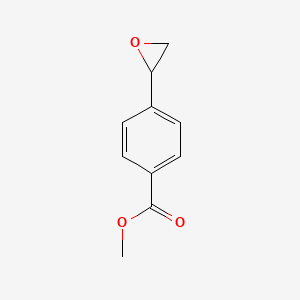

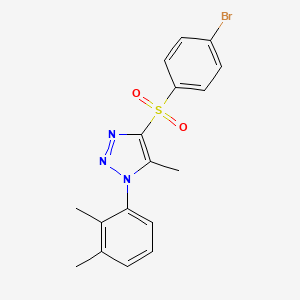

![molecular formula C14H13N3O B2689904 N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-35-9](/img/structure/B2689904.png)

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” are not explicitly mentioned in the available resources. The reactivity of a compound depends on its molecular structure, particularly the presence of functional groups and their arrangement .

Aplicaciones Científicas De Investigación

Leukemia Treatment

“N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.

Anticancer Applications

The compound has potential anticancer applications . Pyrimidine derivatives, like our compound, have been reported to exhibit anticancer properties . They can modulate myeloid leukemia and are used in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal properties. This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of various microbial and fungal infections.

Anti-inflammatory and Analgesic Applications

Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of inflammation and pain.

Antihypertensive Applications

Pyrimidine derivatives have been reported to exhibit antihypertensive properties . This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of high blood pressure.

Antidiabetic Applications

Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This suggests that “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could potentially be used in the treatment of diabetes.

Direcciones Futuras

The future directions for research on “N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide” could include further investigation into its synthesis, molecular structure, reactivity, mechanism of action, and physical and chemical properties. This could provide valuable insights into its potential applications and risks .

Mecanismo De Acción

Target of Action

The primary target of the compound N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide is the Epidermal Growth Factor Receptor (EGFR), specifically the EGFR mutants L858R, T790M, and V948R . EGFR is a transmembrane protein that is involved in cell growth and differentiation. Mutations in EGFR are often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .

Mode of Action

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide interacts with its target, the EGFR mutants, by forming a complex . This interaction is irreversible and results in the inhibition of the transferase activity of the EGFR mutants . The inhibition of EGFR mutants prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it prevents the activation of downstream signaling pathways such as the PI3K/AKT and the RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide can lead to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide’s action include the inhibition of EGFR mutants and the suppression of downstream signaling pathways . This leads to the inhibition of cell proliferation and survival, which can result in the suppression of tumor growth .

Propiedades

IUPAC Name |

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-3-14(18)17-12-6-4-5-11(9-12)13-7-8-15-10(2)16-13/h3-9H,1H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKWNFWTTRJTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC(=CC=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

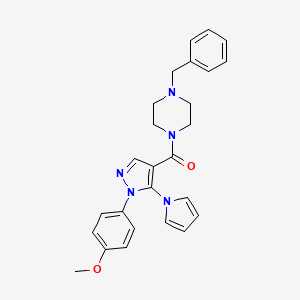

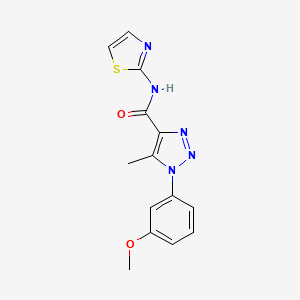

![N-(4-acetylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2689829.png)

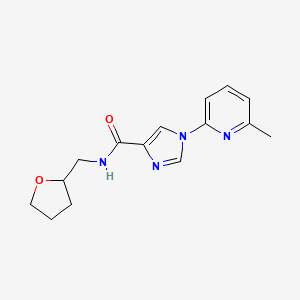

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)

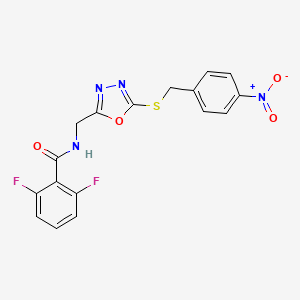

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2689831.png)

![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-3-benzo[f]benzofurancarboxamide](/img/structure/B2689841.png)